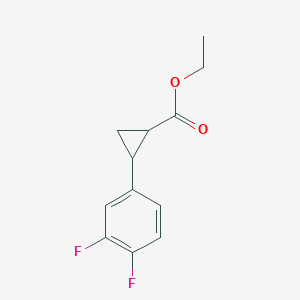

Ethyl (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxylate

Description

Ethyl (1S,2S)-2-(3,4-difluorophenyl)cyclopropanecarboxylate is a chiral cyclopropane derivative with critical applications in pharmaceutical synthesis. It serves as a key intermediate in the production of ticagrelor (Brilinta®), a P2Y12 adenosine diphosphate (ADP) receptor antagonist used to prevent thrombotic cardiovascular events . The compound features a cyclopropane ring fused to a 3,4-difluorophenyl group and an ethyl ester moiety. Its stereochemistry—(1S,2S)—is essential for its biological activity, as the configuration directly influences the binding affinity of ticagrelor to its target receptor .

The synthesis of this compound has been optimized via biocatalytic methods. Engineered enzymes derived from Bacillus subtilis enable a single-step cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate, achieving 79% yield, >99% diastereoselectivity, and 98% enantiomeric excess (ee) . This contrasts with traditional chemical syntheses, which often suffer from lower yields (e.g., 34% for a structurally similar compound, Ethyl (1S,2S)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylate) and require multiple purification steps .

Properties

IUPAC Name |

ethyl 2-(3,4-difluorophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O2/c1-2-16-12(15)9-6-8(9)7-3-4-10(13)11(14)5-7/h3-5,8-9H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJJNMWERMSARF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation via Diazo Compounds and Olefins

A common approach to synthesize ethyl (1S,2S)-2-(3,4-difluorophenyl)cyclopropanecarboxylate involves the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate. This reaction is typically catalyzed by metal complexes or biocatalysts to achieve high stereoselectivity.

Chemical Catalysis : Transition metal catalysts such as ruthenium complexes have been employed to facilitate the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate, yielding ethyl trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate with good stereocontrol. For example, the use of dichloro(p-cymene)ruthenium(II) dimer with chiral ligands like (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine has been reported.

Biocatalytic Cyclopropanation : Engineered enzymes derived from Bacillus subtilis truncated globin have been developed to catalyze the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate, producing ethyl-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate with very high diastereoselectivity (>99% dr) and enantioselectivity (98% ee), and a yield of 79% on a preparative scale. This method offers a cleaner, single-step alternative to multi-step chemical synthesis.

Synthesis from 1,2-Difluorobenzene via Friedel-Crafts Acylation and Cyclopropanation

Another synthetic route starts from 1,2-difluorobenzene:

Step 1 : Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride in the presence of aluminum trichloride produces 2-chloro-1-(3,4-difluorophenyl)ethanone.

Step 2 : The keto group is stereoselectively reduced using a chiral oxazaborolidine catalyst and borane dimethylsulfide complex to yield 2-chloro-1-(3,4-difluorophenyl)ethanol.

Step 3 : This intermediate is reacted with triethylphosphonoacetate in the presence of sodium hydride in toluene to afford trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropyl carboxylate.

This route is well-documented but involves hazardous reagents like sodium hydride and expensive catalysts, making it less favorable for large-scale production.

Multi-Step Synthesis via (E)-3-(3,4-Difluorophenyl)-2-Propenoic Acid Intermediates

An extended synthetic method involves:

Condensation of 3,4-difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine to form (E)-3-(3,4-difluorophenyl)-2-propenoic acid.

Conversion to the corresponding acid chloride using thionyl chloride with toluene and pyridine.

Subsequent cyclopropanation and further transformations to obtain the target compound.

This method is lengthy (up to eight steps), uses toxic reagents like sodium azide and pyridine, and suffers from low overall yield and economic inefficiency.

Process Optimization and Alternative Routes

Avoidance of Explosive and Toxic Reagents

Some patented processes highlight the disadvantages of using explosive materials such as sodium hydride and toxic reagents like sodium azide, pyridine, and thionyl chloride. Alternative procedures aim to minimize or replace these reagents to improve safety and environmental impact.

Use of Chiral Auxiliaries and Catalysts

To control stereochemistry, chiral auxiliaries such as (2R)-bornane-10,2-sultam and chiral catalysts like oxazaborolidine have been employed. For instance, the reaction of (E)-3-(3,4-difluorophenyl)acrylic acid with oxalyl dichloride followed by reaction with (2R)-bornane-10,2-sultam and triethylamine leads to intermediates that can be converted to the cyclopropane carboxylic acid with high stereoselectivity.

Summary of Key Preparation Methods

In-Depth Research Findings

Biocatalytic Synthesis Insights

The engineered truncated globin from Bacillus subtilis catalyzes the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate with remarkable stereoselectivity and yield, representing a significant advancement over traditional chemical methods.

This method reduces the number of steps and avoids hazardous reagents, aligning with green chemistry principles.

The enzyme exhibits a diastereomeric ratio exceeding 99% and enantiomeric excess of 98%, making it suitable for pharmaceutical intermediate production.

Stereochemical Control in Chemical Synthesis

The use of chiral oxazaborolidine catalysts in the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone ensures the formation of the desired stereoisomer of 2-chloro-1-(3,4-difluorophenyl)ethanol, which is crucial for downstream stereochemical integrity.

Subsequent cyclopropanation with triethylphosphonoacetate under basic conditions (e.g., sodium hydride) leads to the trans-(1R,2R) cyclopropane ester.

Diastereomeric separation steps are often required to isolate the pure stereoisomer.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Ethyl (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways, leading to desired therapeutic effects or material properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes the structural, synthetic, and functional differences between Ethyl (1S,2S)-2-(3,4-difluorophenyl)cyclopropanecarboxylate and analogous cyclopropane derivatives:

Key Comparisons :

Substituent Effects on Bioactivity :

- The 3,4-difluorophenyl group in the target compound enhances electronic and steric properties critical for ticagrelor’s ADP-receptor binding . In contrast, the 2,3-difluorophenyl isomer (Compound 13f) lacks this optimized interaction, limiting its pharmaceutical relevance .

- Replacement of fluorine with chlorine (e.g., 3-chlorophenyl derivative) reduces metabolic stability due to increased susceptibility to oxidative dehalogenation .

Synthetic Efficiency :

- Biocatalytic methods for the target compound achieve superior stereoselectivity (>99% dr) compared to traditional chemical routes, which often require chiral resolution .

- Analogous compounds like NNC 55-0396 involve multi-step syntheses due to their complex substituents (e.g., benzimidazole groups), resulting in lower overall yields .

Pharmacological Profiles :

- The target compound is pharmacologically inert itself but serves as a precursor to ticagrelor, a platelet inhibitor .

- In contrast, NNC 55-0396 exhibits direct activity as a T-type calcium channel blocker (IC50 ~140–270 nM in Ca²⁺ media) but has unclear clinical effects .

Comparative Analysis of Physicochemical Properties

| Property | This compound | Ethyl (1S,2S)-2-(4-biphenylyl)cyclopropanecarboxylate | NNC 55-0396 |

|---|---|---|---|

| Molecular Weight | 254.25 g/mol (estimated) | 266.34 g/mol | 491.64 g/mol |

| LogP (lipophilicity) | ~2.8 (predicted) | ~3.5 (predicted) | ~4.2 (measured) |

| Metabolic Stability | High (fluorine groups resist oxidation) | Moderate (biphenyl may undergo CYP450-mediated hydroxylation) | Low (benzimidazole susceptible to hydrolysis) |

| Stereochemical Complexity | High (requires biocatalysis for enantiopurity) | Moderate (achiral biphenylyl group) | Very high (multiple chiral centers) |

Biological Activity

Ethyl (1S,2S)-2-(3,4-difluorophenyl)cyclopropanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications and implications in pharmacology.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclopropane Ring : The cyclopropane moiety is formed through cyclopropanation reactions involving difluorobenzene derivatives.

- Esterification : The cyclopropane carboxylic acid is then esterified with ethanol to yield the final product.

The structural formula can be represented as follows:

Pharmacological Properties

This compound exhibits a range of biological activities that have been investigated in various studies:

The mechanism by which this compound exerts its effects likely involves interaction with specific receptors or enzymes involved in platelet activation and inflammatory responses. Further studies are needed to elucidate these pathways.

Clinical Relevance

- Ticagrelor Development : this compound is synthesized as an intermediate for ticagrelor. Clinical trials have demonstrated ticagrelor's efficacy in reducing cardiovascular events compared to clopidogrel .

- In Vitro Studies : In vitro assays have shown that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This suggests a potential for anti-inflammatory applications .

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₂F₂O₂ |

| Antiplatelet Activity | Yes |

| Anti-inflammatory Activity | Potentially present |

| Anticancer Activity | Limited evidence available |

| Key Application | Intermediate for ticagrelor synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.